molecular formula C15H12O B189212 (2-(Phenylethynyl)phenyl)methanol CAS No. 13141-40-7

(2-(Phenylethynyl)phenyl)methanol

Cat. No.: B189212
CAS No.: 13141-40-7
M. Wt: 208.25 g/mol
InChI Key: JLZVTPSCFFBAKH-UHFFFAOYSA-N
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Description

(2-(Phenylethynyl)phenyl)methanol is an organic compound with the molecular formula C 15 H 12 O and a molecular weight of 208.26 g/mol . Its CAS Registry Number is 13141-40-7 . The compound features a structure that incorporates both a phenyl ring connected via an ethynyl (alkyne) linkage and a benzyl alcohol functional group, as represented by the SMILES notation OCC1=CC=CC=C1C#CC2=CC=CC=C2 . While specific biological or mechanistic data for this compound is not extensively published in the searched literature, its structural features suggest potential as a versatile synthetic intermediate. Researchers may explore its utility in organic synthesis, particularly in reactions where the alkyne group can be further functionalized, for instance, in Sonogashira coupling or cyclization reactions, or as a building block for more complex molecular architectures. The primary alcohol moiety also allows for further derivatization into esters or ethers. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13141-40-7

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

[2-(2-phenylethynyl)phenyl]methanol

InChI

InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2

InChI Key

JLZVTPSCFFBAKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Substituent Variation: Phenylethynyl vs. Methyl/Phenoxy Groups

Compound Molecular Formula Substituent(s) Key Properties/Applications Reference
(2-(Phenylethynyl)phenyl)methanol C₁₅H₁₂O -OH, -C≡C-Ph (ortho) High-yield synthesis (95%); used in cyclization reactions
(2-Methylphenyl)(phenyl)methanol C₁₄H₁₄O -OH, -CH₃ (ortho) Crystal structure studied; applications in fragrances and pharma
(2-Phenoxyphenyl)methanol C₁₃H₁₂O₂ -OH, -O-Ph (ortho) Lower molecular weight (200.24 g/mol); phenoxy group alters electronic properties

Key Insights :

  • Methyl groups (e.g., in (2-Methylphenyl)(phenyl)methanol) reduce steric hindrance, favoring crystallinity and industrial applications .

Positional Isomerism: Ortho vs. Meta Substitution

Compound Substituent Position Synthesis/Reactivity Notes Reference
This compound Ortho Participates in gold-catalyzed cyclization to naphthalenes
(3-(Phenylethynyl)phenyl)methanol Meta Structural isomer; no direct reactivity data, but meta substitution may hinder cyclization due to steric/electronic effects

Key Insights :

  • Ortho substitution facilitates intramolecular reactions (e.g., cyclization) due to proximity of functional groups .
  • Meta substitution may reduce reactivity in similar pathways, though experimental validation is needed.

Functional Group Variation: Methanol vs. Phenol/Phosphoryl Derivatives

Compound Functional Group Key Characteristics Reference
This compound -CH₂OH Neutral alcohol; used in hydrogen-bonded networks
4-Chloro-2-(phenylethynyl)phenol -OH, -Cl (para) Phenolic -OH increases acidity; chloro substituent enhances electron-withdrawing effects
(2-Chlorophenyl)(diphenylphosphoryl)-methanol -CH₂OH, -PO(Ph)₂ Phosphoryl group improves coordination in catalysis (e.g., Rh-catalyzed hydrogenation)

Key Insights :

  • Phenolic derivatives exhibit higher acidity (e.g., 4-chloro-2-(phenylethynyl)phenol) compared to neutral alcohols .
  • Phosphoryl groups enable metal coordination, enhancing catalytic utility .

Steric and Electronic Effects: Ethynyl vs. Alkyl Substituents

Compound Substituent Steric/Electronic Impact Reference
This compound -C≡C-Ph Rigid, planar structure; π-conjugation aids electronic delocalization
(4-Butylphenyl)methanol -C₄H₉ (para) Alkyl chain increases lipophilicity; no π-conjugation

Key Insights :

  • Phenylethynyl groups promote rigidity and electronic communication, advantageous in optoelectronic materials .
  • Alkyl chains (e.g., butyl) enhance solubility in non-polar solvents but lack conjugation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(Phenylethynyl)phenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a palladium-catalyzed Sonogashira coupling. For example, (4-nitrophenyl)this compound (a derivative) was prepared by reacting (2-iodophenyl)(4-nitrophenyl)methanol with phenylacetylene using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in DMF at 70°C for 2 hours, yielding 91% . Key variables include catalyst loading (Pd/Cu ratios), solvent choice (polar aprotic solvents like DMF enhance reactivity), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Protons adjacent to the ethynyl group (δ ~2.7–3.0 ppm) and the methanol -OH (δ ~2.8 ppm with broadening) are diagnostic. Aromatic protons appear between δ 7.2–8.2 ppm .
  • FTIR : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and O-H stretch (~3580 cm⁻¹) confirm functional groups .
  • HRMS : Used to verify molecular ion peaks (e.g., [M-OH]⁺ at m/z 312.1019) .

Q. How does steric hindrance from the phenylethynyl group affect reactivity in substitution reactions?

  • Methodological Answer : The ortho-substituted phenylethynyl group creates steric constraints, slowing electrophilic aromatic substitution (EAS). For example, bromination under standard conditions (Br₂/FeBr₃) may require elevated temperatures or Lewis acid optimization to achieve regioselectivity. Comparative studies with unsubstituted analogs show reduced reaction rates .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of this compound derivatives for complex heterocycles?

  • Methodological Answer : Au(I) catalysts (e.g., (PPh₃)AuCl/AgOTf) enable cyclization of ethynyl-containing intermediates into benzannulated products. For instance, Au-catalyzed intramolecular cyclization of (4-nitrophenyl)this compound in THF at 25°C produces fused polycyclic structures, critical for medicinal chemistry applications . Catalyst selection (Pd vs. Au) depends on the target scaffold’s ring size and electronic demands.

Q. How do computational studies guide the design of this compound-based catalysts?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states for alkyne insertion and C-H activation steps. For example, studies on Pd-catalyzed couplings reveal that electron-deficient aryl halides (e.g., nitro-substituted) lower activation barriers by stabilizing Pd intermediates. These insights inform ligand design (e.g., bulky phosphines for steric control) .

Q. What strategies resolve contradictions in reported yields for Sonogashira couplings involving sterically hindered substrates?

  • Methodological Answer : Discrepancies arise from solvent purity, Pd/Cu ratios, and base selection. For hindered substrates like this compound:

  • Use N,N-diisopropylamine (strong base) to deprotonate terminal alkynes efficiently .
  • Replace DMF with toluene or THF to reduce side reactions in heat-sensitive systems .
  • Validate reproducibility via controlled glovebox experiments to exclude moisture/O₂ interference .

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